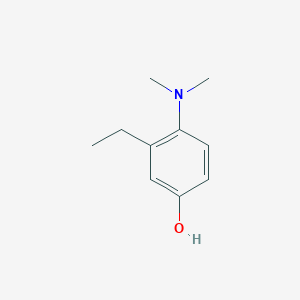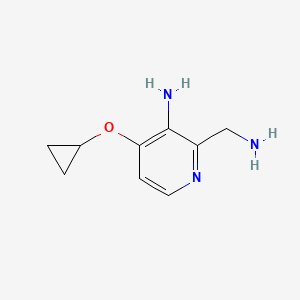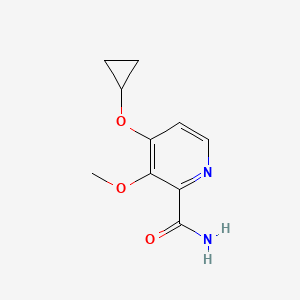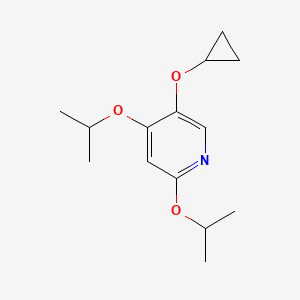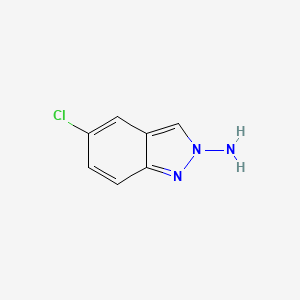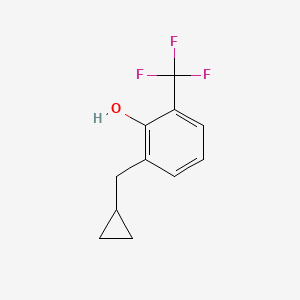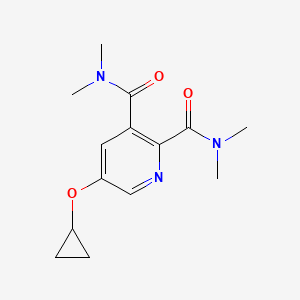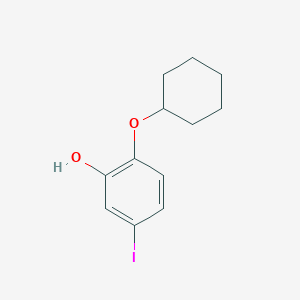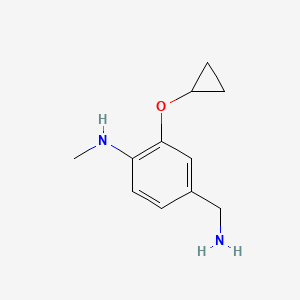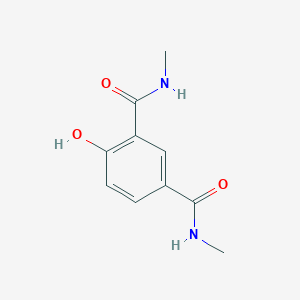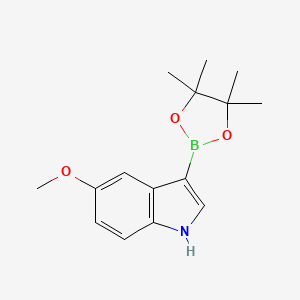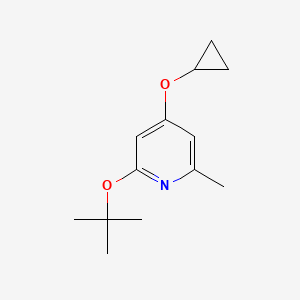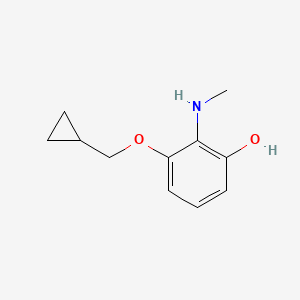
2-(2,6-Dibromopyridin-4-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dibromopyridin-4-YL)ethanamine is an organic compound with the molecular formula C7H8Br2N2 and a molecular weight of 279.96 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 2 and 6, and an ethanamine group at position 4. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dibromopyridin-4-YL)ethanamine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 4-aminopyridine to yield 2,6-dibromo-4-aminopyridine, which is then reacted with ethylene oxide to form this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled reaction environments to facilitate the bromination and subsequent amination steps.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dibromopyridin-4-YL)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides or reduced amines, respectively .
Aplicaciones Científicas De Investigación
2-(2,6-Dibromopyridin-4-YL)ethanamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dibromopyridin-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms and ethanamine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-pyridinamine: Similar in structure but lacks the ethanamine group.
2,6-Dibromo-4-hydroxymethylpyridine: Contains a hydroxymethyl group instead of an ethanamine group.
Uniqueness
2-(2,6-Dibromopyridin-4-YL)ethanamine is unique due to the presence of both bromine atoms and the ethanamine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C7H8Br2N2 |
|---|---|
Peso molecular |
279.96 g/mol |
Nombre IUPAC |
2-(2,6-dibromopyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8Br2N2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1-2,10H2 |
Clave InChI |
ORLDWNAIVQPMBT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1Br)Br)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


